RAD52 ssDNA Binding Inhibition (IC50 = 1.1 μM): A Unique Allosteric Mechanism Absent in Structural Analogs
6-Hydroxy-DOPA acts as a selective allosteric inhibitor of the RAD52 single-strand DNA binding domain with an IC50 of 1.1 μM against full-length RAD52 and 1.6 μM against the RAD52(1-209) fragment . This inhibitory activity is mechanistically distinct from other RAD52 inhibitors and is not exhibited by structurally related compounds such as L-DOPA, 6-hydroxydopamine, or dopamine, which are ineffective as RAD52 inhibitors [1]. The compound disrupts RAD52 oligomerization and reduces RAD52 foci formation in murine hematopoietic cells deficient in BRCA1 .
| Evidence Dimension | Inhibition of RAD52 ssDNA binding (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.1 μM (full-length RAD52); IC50 = 1.6 μM (RAD52 1-209 fragment) |
| Comparator Or Baseline | L-DOPA, 6-hydroxydopamine, dopamine: no RAD52 inhibitory activity reported |
| Quantified Difference | Target compound exhibits potent inhibition; comparators are inactive |
| Conditions | In vitro biochemical assay using purified RAD52 protein and ssDNA substrate |
Why This Matters
This specific RAD52 inhibitory activity enables synthetic lethality studies in BRCA-deficient cancer models, a research application for which L-DOPA and 6-OHDA are entirely unsuitable.
- [1] Chandramouly G, McDevitt S, Sullivan K, Kent T, Luz A, Glickman JF, et al. Small-Molecule Disruption of RAD52 Rings as a Mechanism for Precision Medicine in BRCA-Deficient Cancers. Chem Biol. 2015;22(11):1491-1504. View Source
